N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
Description
N-(3-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a quinazoline-based acetamide derivative characterized by a 3-chlorophenyl group linked via an acetamide bridge to a 2-ethyl-substituted quinazolin-4-yloxy moiety. Quinazoline derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often modulated by substituents on the quinazoline core and aryl groups .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVZGNLDQJNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of 2-ethylquinazolin-4-ol: This intermediate can be synthesized by reacting 2-ethylbenzonitrile with formamide under acidic conditions to form 2-ethylquinazolin-4-ol.
Preparation of 3-chlorophenylacetyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the reaction of 2-ethylquinazolin-4-ol with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular pathways and its potential as a tool for studying signal transduction.
Industry: It may be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound shares a common scaffold with other quinazoline-acetamide derivatives, differing in substituents at three critical positions:
Quinazoline substitution : The 2-ethyl group on the quinazoline ring.
Linkage type : An oxy (-O-) bridge versus sulfanyl (-S-) or thioacetamide (-S-CH2-CO-) groups.
Aryl group : The 3-chlorophenyl group versus other substituted phenyl or heteroaryl groups.
Table 1: Comparison of Structural Analogs
| Compound Name | Quinazoline Substituent | Linkage Type | Aryl Group | Biological Activity (Reported) | Evidence ID |
|---|---|---|---|---|---|
| N-(3-Chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 2-Methyl | Oxy | 3-Chlorophenyl | Screening compound (unknown) | 10, 15 |
| 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide | 3-(4-Chlorophenyl) | Sulfanyl | 4-Sulfamoylphenyl | Not specified | 16 |
| N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide | 3-(4-Ethoxyphenyl) | Sulfanyl | 3-Chloro-4-methylphenyl | Not specified | 7 |
| 2-((3-Allyl-4-oxoquinazolin-2-yl)sulfanyl)-N-(4-chloro-2-methylphenyl)acetamide | 3-Allyl | Sulfanyl | 4-Chloro-2-methylphenyl | Not specified | 9 |
| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide | 2-Phenyl | Amide | Ethylamino | Anti-inflammatory | 6 |
Impact of Substituents on Activity
- Ethyl substituents are associated with prolonged metabolic stability in related compounds . 3-Substituents on the quinazoline (e.g., 4-chlorophenyl in ) influence electronic properties and steric interactions with biological targets. For example, electron-withdrawing groups like chlorine enhance binding affinity in enzyme inhibition studies .
Linkage Type :
Aryl Group Variations :
- The 3-chlorophenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, balancing solubility and target engagement. Derivatives with 4-sulfamoylphenyl () or 3-trifluoromethylphenyl () groups exhibit altered pharmacokinetic profiles due to polar or hydrophobic interactions .
Biological Activity
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its applications in drug development, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C18H16ClN3O2
- Molecular Weight : 341.8 g/mol
- CAS Number : 1030126-02-3
The biological activity of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound binds to various receptors, potentially modulating cellular signaling pathways.
- Signal Transduction Interference : It may alter signal transduction processes critical for tumor growth and survival.
Biological Activity Data
Recent studies have highlighted the compound's diverse biological activities:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits growth of various cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Antimicrobial | Exhibits activity against several pathogens |
Case Studies
-
Anticancer Efficacy :
- A study evaluated the anticancer properties of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide against breast cancer cell lines (MCF-7). The compound demonstrated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, indicating anti-inflammatory properties that could be beneficial for treating inflammatory diseases.
-
Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, which suggests potential applications in developing new antimicrobial agents.
Research Findings
Research has shown that the structure of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide plays a crucial role in its biological activity. Modifications to the quinazoline core or the chlorophenyl group could enhance or diminish its efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituents on the quinazoline ring can significantly affect potency.
- The presence of the chlorine atom on the phenyl ring enhances enzyme binding affinity.
Q & A
Q. What experimental approaches assess compound stability under physiological conditions?
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; quantify intact compound via LC-MS .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor degradation products using HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
